molecular formula C9H8ClF3INO B12853610 4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride

4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride

Cat. No.: B12853610
M. Wt: 365.52 g/mol
InChI Key: FXNBGVOPBNSYBG-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound with the molecular formula C9H8ClF3IN. It is known for its unique structural properties, which include an iodine atom and a trifluoromethyl group attached to a phenacylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride typically involves the iodination of a trifluoromethyl-substituted phenacylamineThe reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride
  • 4-Iodo-3-(trifluoromethyl)benzylamine hydrochloride

Uniqueness

4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClF3INO

Molecular Weight

365.52 g/mol

IUPAC Name

2-amino-1-[4-iodo-3-(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F3INO.ClH/c10-9(11,12)6-3-5(8(15)4-14)1-2-7(6)13;/h1-3H,4,14H2;1H

InChI Key

FXNBGVOPBNSYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)I.Cl

Origin of Product

United States

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